molecular formula C21H24ClNO3 B5149847 (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone

(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone

Cat. No.: B5149847
M. Wt: 373.9 g/mol
InChI Key: NOAQWIQIRMCLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria and sedation. However, due to its high potential for abuse and overdose, it has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone acts on the opioid receptors in the brain, producing a range of effects including analgesia, sedation, and euphoria. It binds to the mu-opioid receptor with high affinity, which leads to the activation of downstream signaling pathways that ultimately result in the suppression of pain signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. It produces analgesia by blocking the transmission of pain signals in the spinal cord and brain. It also produces sedation and euphoria by activating the reward pathways in the brain.

Advantages and Limitations for Lab Experiments

(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the mu-opioid receptor, making it a useful tool for studying the opioid system. However, its high potential for abuse and overdose makes it a dangerous compound to handle and requires strict safety precautions.

Future Directions

There are several future directions for research on (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is the development of new pain medications that target the opioid system without producing the addictive and dangerous effects of traditional opioids. Another area of interest is the development of new compounds that can selectively activate or block specific opioid receptors, which could lead to more effective and safer pain medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse and overdose.

Synthesis Methods

The synthesis of (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone involves the reaction of 3-chlorophenylacetonitrile with 2,6-dimethoxybenzyl chloride to form an intermediate, which is then reacted with piperidine and sodium borohydride to produce the final product. The synthesis is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This has led to its use in the development of new pain medications.

Properties

IUPAC Name

(3-chlorophenyl)-[1-[(2,6-dimethoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-25-19-9-4-10-20(26-2)18(19)14-23-11-5-7-16(13-23)21(24)15-6-3-8-17(22)12-15/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAQWIQIRMCLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.